5-Bromothiophene-2-sulfonamide
Overview
Description
5-Bromothiophene-2-sulfonamide is a chemical compound with the empirical formula C4H4BrNO2S2 . It has a molecular weight of 242.11 g/mol . It is used in the synthesis of various compounds, including 5-(phenylthio)thiophene-2-sulfonamide, 5-bromothiophene-2-sulfonyl acetamide, and 5-arylthiophene-2-sulfonylacetamide derivatives . It is also used as a cationic surfactant in detergents, shampoos, and bath oils .
Synthesis Analysis
This compound can be synthesized by reacting 5-bromothiophene-2-sulfonyl fluoride with ammonium hydroxide in 2-methyltetrahydrofuran . There are also studies that report a convenient approach for the synthesis of thiophene sulfonamide derivatives via Suzuki cross-coupling reaction .Molecular Structure Analysis
The molecular structure of this compound consists of a central sulfur atom, with two doubly bonded oxygens, that is also bonded to a nitrogen atom (existing as a substituted amine) and an aniline group . The InChI key for this compound is WXJQQLDICAOBJB-UHFFFAOYSA-N .Chemical Reactions Analysis
This compound may be used to synthesize various compounds, including 5-(phenylthio)thiophene-2-sulfonamide, 5-bromothiophene-2-sulfonyl acetamide, and 5-arylthiophene-2-sulfonylacetamide derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 242.1 g/mol, a topological polar surface area of 96.8 Ų, and a complexity of 210 . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound is not readily biodegradable .Scientific Research Applications
Synthesis and Biological Activity
5-Bromothiophene-2-sulfonamide is a compound of interest in the synthesis of various derivatives with potential biological activities. Noreen et al. (2017) describe a method for synthesizing thiophene sulfonamide derivatives via the Suzuki cross-coupling reaction. These derivatives exhibited significant urease inhibition and hemolytic activities, with 5-Phenylthiophene-2-sulfonamide showing the highest urease inhibition activity. Additionally, these compounds displayed notable antibacterial activities, indicating their potential in medicinal chemistry (Noreen et al., 2017).
Solubilization in Micellar Media
The solubilization behavior of this compound in micellar solutions, such as those formed by anionic surfactants like sodium dodecyl sulfate (SDS), has been studied. Saeed et al. (2017) explored how thiophene derivatives interact with SDS micelles, revealing that solubilization is spontaneous, enthalpy, and entropy-driven. These findings are important for understanding the behavior of these compounds in various environments, including pharmaceutical formulations (Saeed et al., 2017).
Applications in Antiviral Research
Thiophene derivatives, including those related to this compound, have been explored for their antiviral activities. Chen et al. (2010) synthesized a series of thiadiazole sulfonamide derivatives starting from 4-chlorobenzoic acid and investigated their anti-tobacco mosaic virus activity. This research contributes to the ongoing search for new antiviral agents, highlighting the potential use of thiophene-based compounds in this field (Chen et al., 2010).
Carbonic Anhydrase Inhibition
The inhibition of carbonic anhydrase, an enzyme involved in various physiological processes, is another area of interest. Supuran et al. (2003) discussed the inhibition of tumor-associated isozyme IX by halogenosulfanilamide and halogenophenylaminobenzolamide derivatives, including compounds related to this compound. This research has implications in developing new antitumor agents (Supuran et al., 2003).
Spasmolytic Activity and Computational Studies
Rasool et al. (2020) synthesized novel thiophene-based derivatives and evaluated their spasmolytic activity, with some compounds exhibiting promising effects. Additionally, they conducted density functional theory calculations to study the compounds' structural and electronic properties, contributing to the understanding of their biological activity (Rasool et al., 2020).
Antibacterial and Antifungal Properties
Sharma et al. (2022) explored the antibacterial and antifungal properties of 5-bromothiophene-based dihydropyrimidin-2-(1H)-(thi)ones. They found that some synthesized compounds showed notable antibacterial and antifungal activity, contributing to the field of antimicrobial research (Sharma et al., 2022).
Mechanism of Action
While the specific mechanism of action for 5-Bromothiophene-2-sulfonamide is not mentioned in the search results, sulfonamides, in general, inhibit multiplication of bacteria by acting as competitive inhibitors of p-aminobenzoic acid in the folic acid metabolism cycle . Bacterial sensitivity is the same for the various sulfonamides, and resistance to one sulfonamide indicates resistance to all .
properties
IUPAC Name |
5-bromothiophene-2-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrNO2S2/c5-3-1-2-4(9-3)10(6,7)8/h1-2H,(H2,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXJQQLDICAOBJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrNO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20361302 | |
Record name | 5-Bromothiophene-2-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20361302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
53595-65-6 | |
Record name | 5-Bromo-2-thiophenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53595-65-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromothiophene-2-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20361302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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